N-Acetyl-S-(2-carbamoylethyl)-L-cysteine N-Acetyl-S-(2-carbamoylethyl)-L-cysteine N-Acetyl-S-(2-carbamoylethyl)-cysteine is a N-acyl-L-amino acid.
Brand Name: Vulcanchem
CAS No.: 81690-92-8
VCID: VC21149801
InChI: InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1
SMILES: CC(=O)NC(CSCCC(=O)N)C(=O)O
Molecular Formula: C8H14N2O4S
Molecular Weight: 234.28 g/mol

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine

CAS No.: 81690-92-8

Cat. No.: VC21149801

Molecular Formula: C8H14N2O4S

Molecular Weight: 234.28 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine - 81690-92-8

Specification

Description N-Acetyl-S-(2-carbamoylethyl)-cysteine is a N-acyl-L-amino acid.
CAS No. 81690-92-8
Molecular Formula C8H14N2O4S
Molecular Weight 234.28 g/mol
IUPAC Name (2R)-2-acetamido-3-(3-amino-3-oxopropyl)sulfanylpropanoic acid
Standard InChI InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1
Standard InChI Key GGBCHNJZQQEQRX-LURJTMIESA-N
Isomeric SMILES CC(=O)N[C@@H](CSCCC(=O)N)C(=O)O
SMILES CC(=O)NC(CSCCC(=O)N)C(=O)O
Canonical SMILES CC(=O)NC(CSCCC(=O)N)C(=O)O

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